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Compound of Interest

Compound Name: (2-Chloro-3-fluorophenyl)methanol

Cat. No.: B1592068

An In-Depth Technical Guide to (2-Chloro-3-fluorophenyl)methanol: A Key Building Block for
Pharmaceutical Innovation

This guide provides a comprehensive technical overview of (2-Chloro-3-
fluorophenyl)methanol, a halogenated aromatic alcohol of significant interest to researchers,
scientists, and professionals in drug development. Its unique substitution pattern offers a
valuable scaffold for medicinal chemists to modulate the physicochemical and pharmacokinetic
properties of new chemical entities.

Core Identity and Physicochemical Properties

(2-Chloro-3-fluorophenyl)methanol, with the CAS Number 96516-32-4, is a substituted
benzyl alcohol. The strategic placement of a chlorine atom at the 2-position and a fluorine atom
at the 3-position of the phenyl ring creates a distinct electronic and steric profile, making it a
versatile intermediate in organic synthesis.

Molecular Structure

The structure consists of a hydroxymethyl group (-CH20H) attached to a benzene ring that is
substituted with chlorine and fluorine at the C2 and C3 positions, respectively.

Figure 1: Molecular Structure of (2-Chloro-3-fluorophenyl)methanol

Physicochemical Data Summary

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1592068?utm_src=pdf-interest
https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Quantitative data for (2-Chloro-3-fluorophenyl)methanol is summarized below. It should be
noted that while core properties have been calculated and predicted, experimental values for
physical constants like melting and boiling points are not widely reported in publicly available

literature.
Property Value Source
CAS Number 96516-32-4 [1]
Molecular Formula C7HeCIFO [2][3]
Molecular Weight 160.57 g/mol [2]
Monoisotopic Mass 160.00912 Da [3]
Predicted XlogP 1.8 [3]
Appearance Solid (predicted)
Purity >95% (as commercially 2]

available)

Synthesis Protocol: A Field-Proven Methodology

The most direct and reliable synthesis of (2-Chloro-3-fluorophenyl)methanol involves the
reduction of its corresponding benzoic acid derivative. This method is efficient and scalable,
making it suitable for laboratory and potential pilot-plant production. The causality behind this
choice lies in the high chemoselectivity of borane reagents, which readily reduce carboxylic
acids to primary alcohols without affecting the aryl halides.

Experimental Workflow: Reduction of 2-Chloro-3-
fluorobenzoic Acid
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Figure 2: Synthesis Workflow for (2-Chloro-3-fluorophenyl)methanol
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Step-by-Step Protocol

This protocol is adapted from established literature procedures for the reduction of substituted
benzoic acids.[4]

o Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 2-chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous
tetrahydrofuran (THF).

e Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of
borane-tetrahydrofuran complex (3.5 eq) dropwise via a syringe or an addition funnel. The
choice of borane-THF is critical as it is a safer and more manageable reagent compared to
diborane gas.

» Reaction Progression: After the addition is complete, allow the mixture to warm to room
temperature and then stir overnight under reflux conditions. The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully
consumed.

o Work-up and Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess
borane by the slow, dropwise addition of 1N agueous hydrochloric acid (HCI). This step must
be performed with caution in a well-ventilated fume hood as hydrogen gas is evolved.

o Extraction: Add ethyl acetate to the mixture to extract the organic product. Separate the
organic layer from the aqueous layer. Wash the organic layer sequentially with saturated
sodium bicarbonate solution and brine.

« |solation: Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
(2-chloro-3-fluorophenyl)methanol. Further purification, if necessary, can be achieved by
column chromatography on silica gel.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's structure
and purity. While experimental spectra for this specific compound are not widely published, the
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following section details the expected analytical signatures based on its structure and data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic
protons (-CH20H) should appear as a singlet or a doublet (if coupled to the hydroxyl proton)
around 4.5-4.8 ppm. The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift
being concentration and solvent-dependent. The three aromatic protons will appear in the
range of 7.0-7.5 ppm as complex multiplets due to proton-proton and proton-fluorine
couplings.

e 13C NMR: The carbon NMR will show seven distinct signals. The benzylic carbon (-CH20H)
is expected around 60-65 ppm. The six aromatic carbons will appear between 115-145 ppm.
The carbon attached to the fluorine will show a large one-bond coupling constant (1JC-F) of
approximately 240-250 Hz, appearing as a doublet. Other aromatic carbons will exhibit
smaller two-, three-, or four-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A strong, broad absorption
band is expected in the region of 3200-3600 cm~1 corresponding to the O-H stretching vibration
of the alcohol. C-H stretching vibrations of the aromatic ring and the CH2 group will appear
around 3000-3100 cm~* and 2850-2960 cm~1, respectively. Characteristic C-Cl and C-F
stretching bands are expected in the fingerprint region, typically between 1000-1400 cm~1 for
C-F and 600-800 cm~1 for C-ClI.

Utility in Drug Discovery and Medicinal Chemistry

The true value of (2-Chloro-3-fluorophenyl)methanol lies in its application as a strategic
building block in drug design. The introduction of halogen atoms onto a phenyl ring is a well-
established strategy to enhance the pharmacological profile of a drug candidate.

» Metabolic Stability: The C-F and C-Cl bonds are significantly stronger than C-H bonds.
Introducing these halogens, particularly at positions susceptible to metabolic attack, can
block cytochrome P450-mediated oxidation. This often leads to a longer half-life and
improved oral bioavailability of the parent drug molecule.
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e Modulation of Physicochemical Properties: Fluorine, being highly electronegative, can lower
the pKa of nearby acidic or basic functional groups, which can alter a molecule's ionization
state at physiological pH and thereby affect its solubility, permeability, and receptor binding
interactions.

o Enhanced Binding Affinity: The chloro and fluoro substituents can participate in specific non-
covalent interactions within a protein's binding pocket, such as halogen bonding or dipole-
dipole interactions, which can significantly increase the binding affinity and potency of a drug.

 Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a
molecule. This can be strategically employed to improve its ability to cross cell membranes
and the blood-brain barrier, which is crucial for drugs targeting the central nervous system.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific
Safety Data Sheet (SDS) for (2-Chloro-3-fluorophenyl)methanol is not widely available, a
risk assessment must be conducted based on analogous substituted benzyl alcohols.

» Hazard Classification (Anticipated):

o

Harmful if swallowed (Acute toxicity, Oral).[5]

[¢]

Causes skin irritation.[5]

[e]

Causes serious eye irritation.[5]

o

May cause respiratory irritation.[5]

e Handling Precautions:

o Use only in a well-ventilated area, preferably within a chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side
shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

o Avoid breathing dust, fumes, or vapors.
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o Wash hands thoroughly after handling.

e Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated place.
o Keep away from incompatible materials such as strong oxidizing agents.

This guide is intended for use by trained professionals and should be supplemented with a
thorough institutional safety review before any experimental work is undertaken.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (2-Chloro-3-Fluorophenyl)Methanol-s B34t TR B BR /7] [echochemical.com]

e 2.96516-32-4 | MFCD11042776 | (2-Chloro-3-fluoro-phenyl)-methanol | acints [acints.com]
e 3. PubChemlLite - (2-chloro-3-fluorophenyl)methanol (C7H6CIFO) [pubchemlite.lcsb.uni.lu]
e 4. 2-CHLORO-3-FLUOROBENZALDEHYDE | 96516-31-3 [chemicalbook.com]

e 5. pdf.benchchem.com [pdf.benchchem.com]

 To cite this document: BenchChem. [(2-Chloro-3-fluorophenyl)methanol molecular structure
and weight]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/product/b1592068?utm_src=pdf-body
https://www.benchchem.com/product/b1592068?utm_src=pdf-custom-synthesis
https://www.echochemical.com/products-chemical-detail/ADB110559001_96516-32-4_TITAN_5g/
https://www.acints.com/products/2-chloro-3-fluoro-phenyl-methanol-96516-32-4-mfcd11042776
https://pubchemlite.lcsb.uni.lu/e/compound/20242675
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51092076.htm
https://pdf.benchchem.com/95/An_In_depth_Technical_Guide_to_2_Chlorophenyl_methanol.pdf
https://www.benchchem.com/product/b1592068#2-chloro-3-fluorophenyl-methanol-molecular-structure-and-weight
https://www.benchchem.com/product/b1592068#2-chloro-3-fluorophenyl-methanol-molecular-structure-and-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1592068#2-chloro-3-fluorophenyl-methanol-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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